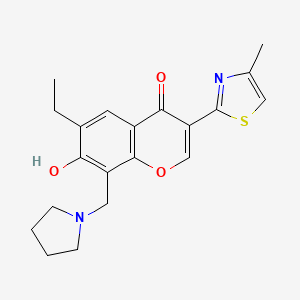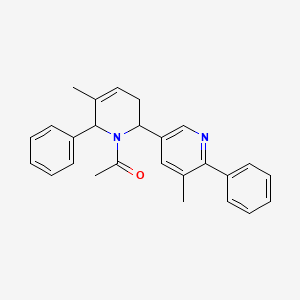![molecular formula C12H15NO5 B5103432 N-[(2-methoxyphenoxy)acetyl]alanine CAS No. 6240-94-4](/img/structure/B5103432.png)
N-[(2-methoxyphenoxy)acetyl]alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related peptide mimetics, such as N-acetyl alanine derivatives, has been explored through various methods, including microwave spectrum analysis and enzymatic resolution processes. For instance, the microwave spectrum of N-acetyl alanine methyl ester has been studied to determine the conformational structures of peptide mimetics, highlighting the importance of torsion-rotation parameters (Plusquellic et al., 2006)[https://consensus.app/papers/microwave-spectrum-peptide-nacetyl-alanine-methyl-ester-plusquellic/fef7d05d0b4453c9bf59e859b9a123df/?utm_source=chatgpt]. Additionally, the resolution of N-acetyl-D,L-3-methoxy-alanine by immobilized cells with aminoacylase has been investigated, demonstrating an effective method for separating enantiomers of similar compounds (Ji, 2010)[https://consensus.app/papers/resolution-nacetyldl3methoxyalanine-immobilized-cells-ji/06f1a7895351506aac670ab152e227f0/?utm_source=chatgpt].
Molecular Structure Analysis
The molecular structure of compounds similar to "N-[(2-methoxyphenoxy)acetyl]alanine" has been analyzed through techniques such as Fourier transform spectrometry and density functional theory. These studies provide insight into the conformational preferences and structural characteristics of peptide mimetics, which are crucial for understanding their chemical behavior and potential applications (Plusquellic et al., 2006)[https://consensus.app/papers/microwave-spectrum-peptide-nacetyl-alanine-methyl-ester-plusquellic/fef7d05d0b4453c9bf59e859b9a123df/?utm_source=chatgpt].
Chemical Reactions and Properties
Chemical reactions involving N-acetyl alanine derivatives have been explored to assess their reactivity and potential as intermediates in organic synthesis. For example, the synthesis, separation, and fungicidal activity of rotationally hindered isomers of related compounds have been studied, demonstrating their application in developing agrochemicals (Dreikorn et al., 1990)[https://consensus.app/papers/synthesis-separation-fungicidal-activity-rotationally-dreikorn/e9d56ff827195b76a8c9fab054a2de40/?utm_source=chatgpt].
Physical Properties Analysis
The physical properties, such as solubility and conformational behavior, of alanine derivatives have been analyzed to understand their behavior in different environments. This information is crucial for the application of these compounds in various fields, including pharmaceuticals and materials science (Goodman et al., 1971)[https://consensus.app/papers/synthesis-alanine-oligopeptides-solubilityenhancing-goodman/b1e8fdbdcf3a5180960ff0c1900a2fa7/?utm_source=chatgpt].
Chemical Properties Analysis
The chemical properties of N-acetyl alanine derivatives, including their reactivity, stability, and interactions with other molecules, have been extensively studied. These studies provide valuable insights into the mechanisms of action and potential uses of these compounds in chemical synthesis and drug development (Kori et al., 1994)[https://consensus.app/papers/synthesis-angiotensin-converting-activity-kori/33521ba53a0e56e687edd0777959cfb0/?utm_source=chatgpt].
Mécanisme D'action
Target of Action
A related compound, n-acetylalanine, has been found to interact with aldose reductase in humans . Aldose reductase is an enzyme involved in the polyol pathway and plays a role in diabetic complications.
Mode of Action
It’s worth noting that the interaction of related compounds with their targets often involves binding to the active site of the enzyme, leading to inhibition or modulation of the enzyme’s activity .
Biochemical Pathways
Related compounds such as n-acetylalanine are known to interact with enzymes like aldose reductase, which is part of the polyol pathway . This pathway is involved in glucose metabolism and is particularly relevant in conditions like diabetes.
Result of Action
Based on the action of related compounds, it could potentially modulate enzyme activity, leading to changes in the associated biochemical pathways .
Propriétés
IUPAC Name |
2-[[2-(2-methoxyphenoxy)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-8(12(15)16)13-11(14)7-18-10-6-4-3-5-9(10)17-2/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPENGYPIIVADIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)COC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387517 |
Source


|
| Record name | 2-[[2-(2-methoxyphenoxy)acetyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6240-94-4 |
Source


|
| Record name | 2-[[2-(2-methoxyphenoxy)acetyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-fluorophenoxy)phenyl]-1-(1,3-thiazol-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5103365.png)
![diethyl 5-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5103378.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5103385.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5103399.png)

![2-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5103415.png)


![4-(2-chloro-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5103435.png)
![dimethyl 5-{[phenyl(phenylthio)acetyl]amino}isophthalate](/img/structure/B5103446.png)
![1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone hydrochloride](/img/structure/B5103449.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5103459.png)
